![molecular formula C22H23N3O5 B2634914 3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 942034-11-9](/img/structure/B2634914.png)
3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups. It contains an imidazolidine ring (a five-membered ring with two nitrogen atoms), a propanoic acid group, and an aromatic phenyl group. The presence of both acidic (propanoic acid) and basic (imidazolidine) groups suggests that it might exhibit amphoteric behavior .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidine ring and the propanoic acid group would likely have a significant impact on its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The propanoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar phenyl group .科学的研究の応用
Antiproliferative Properties
Research has demonstrated the antiproliferative properties of novel organotin(IV) carboxylate compounds with propanoic acid derivatives against various human cancer cell lines, including prostate, colorectal adenocarcinoma, breast cancer, and hepatocellular cancer. The compounds showed significant activity, with cytotoxicity induced through a caspase-independent apoptosis mechanism in breast cancer cells. These findings suggest potential applications in cancer treatment through the development of new chemotherapeutic agents (Pantelić et al., 2021).
Synthesis and Anticonvulsant Activity
The synthesis of phenytoin derivatives has been explored for their anticonvulsant properties. Phenytoin, a well-known antiepileptic drug, served as a basis for creating new compounds that were evaluated for their potential to act as anticonvulsant agents. This research opens avenues for the development of novel antiepileptic medications by modifying the phenytoin structure to enhance its effectiveness or reduce side effects (Deodhar et al., 2009).
Nucleophilic Substitution Reactions
Studies on nucleophilic substitution reactions of N-2-haloethyl derivatives of 5,5-substituted hydantoins have contributed to the understanding of chemical reaction mechanisms and the synthesis of novel compounds. These reactions facilitate the creation of new chemical entities, potentially leading to the discovery of drugs with improved pharmacological profiles (Kolyamshin et al., 2021).
Antioxidant and Anti-inflammatory Activities
The conjugation of amino acids with nifedipine analogs has been investigated for antioxidant, anti-inflammatory, and antiulcer activities. This research highlights the potential therapeutic applications of these conjugates in treating conditions associated with oxidative stress, inflammation, and gastric ulcers, offering a basis for developing new pharmacological agents (Subudhi et al., 2011).
Modification of NSAIDs
Efforts to modify the carboxyl group in nonsteroidal anti-inflammatory drugs (NSAIDs) have led to the synthesis of esters and amides of 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolin-5a(6H)-carboxylic(-propanoic) acids. This modification aims to improve the pharmacodynamic, pharmacokinetic, and technological properties of NSAIDs, potentially leading to safer and more effective anti-inflammatory medications (Stavytskyi et al., 2020).
将来の方向性
特性
IUPAC Name |
3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-8-9-17(15(2)12-14)23-18(26)13-25-20(29)22(24-21(25)30,11-10-19(27)28)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFVNUVJHMMBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。